3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the pyrazole and thiazole rings, followed by their subsequent coupling with a pyridine derivative.
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Step 1: Synthesis of Pyrazole Intermediate
Reagents: Hydrazine hydrate, α,β-unsaturated carbonyl compounds
Conditions: Reflux in ethanol or methanol
Reaction: Cyclocondensation to form the pyrazole ring
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Step 2: Synthesis of Thiazole Intermediate
Reagents: Thioamide, α-haloketone
Conditions: Reflux in ethanol or acetonitrile
Reaction: Cyclization to form the thiazole ring
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Step 3: Coupling with Pyridine Derivative
Reagents: Pyridine-3-carboxaldehyde, base (e.g., potassium carbonate)
Conditions: Reflux in ethanol or DMF
Reaction: Formation of the final product through condensation and cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives or substituted heterocycles
Scientific Research Applications
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-5-yl)pyridine: Lacks the thiazole ring, which may result in different biological activities and reactivity.
5-(1H-pyrazol-5-yl)-1,3-thiazole: Lacks the pyridine ring, affecting its overall properties and applications.
2-(1H-pyrazol-5-yl)-1,3-thiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is unique due to the presence of all three heterocyclic rings, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-8(6-12-4-1)11-13-7-10(16-11)9-3-5-14-15-9/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVBEBUKJQEPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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